molecular formula C15H12BrFO3 B2801781 3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde CAS No. 384857-26-5

3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde

Cat. No.: B2801781
CAS No.: 384857-26-5
M. Wt: 339.16
InChI Key: SSYNEHJVJMNYRQ-UHFFFAOYSA-N
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Description

3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde (IUPAC name: 3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxybenzaldehyde) is a halogenated benzaldehyde derivative with the molecular formula C15H12BrFO3 and a molecular weight of 339.16 g/mol . Its CAS registry number is 346459-51-6, and it features a bromine atom at the 3-position, a methoxy group at the 5-position, and a 2-fluorobenzyloxy substituent at the 4-position of the benzaldehyde core . This compound is structurally tailored for applications in medicinal chemistry and coordination chemistry, where its electron-withdrawing groups (bromo, fluoro) and π-conjugated system enhance reactivity with metal ions or biological targets .

Properties

IUPAC Name

3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFO3/c1-19-14-7-10(8-18)6-12(16)15(14)20-9-11-4-2-3-5-13(11)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYNEHJVJMNYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2-fluorobenzyl bromide.

    Reaction Conditions: The key reaction involves the nucleophilic substitution of the hydroxyl group with the 2-fluorobenzyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: 3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzoic acid.

    Reduction: 3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde, highlighting variations in substituents, molecular weights, and functional properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound Br (3), 2-F-BnO (4), OMe (5) C15H12BrFO3 339.16 346459-51-6 Potential metal coordination, synthetic intermediate
3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde Br (3), 2-Cl-BnO (4), OMe (5) C15H12BrClO3 355.62 345985-64-0 Higher molecular weight; enhanced electron withdrawal
3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde Br (3), 2-F-BnO (4), OEt (5) C16H14BrFO3 353.19 384857-24-3 Longer alkoxy chain; altered solubility
5-((2-Fluorobenzyl)oxy)-2-hydroxybenzaldehyde OH (2), 2-F-BnO (5) C14H11FO3 245.10 N/A Lower molecular weight; hydroxyl group enhances polarity
3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde Br (3), 3-F-BnO (4), OMe (5) C15H12BrFO3 339.16 346459-51-6 Isomeric fluorobenzyl group; steric/electronic differences

Structural and Electronic Effects

  • Halogen Substitution : Replacement of the 2-fluorobenzyl group with 2-chlorobenzyl (CAS 345985-64-0) increases molecular weight by ~16 g/mol due to chlorine’s higher atomic mass. The chloro analog’s stronger electron-withdrawing nature may enhance stability in metal complexes compared to the fluoro variant .
  • Positional Isomerism : The 3-fluorobenzyl analog (CAS 346459-51-6) exhibits distinct steric and electronic effects due to fluorine’s meta-position, which may influence binding affinity in coordination chemistry .

Stability and Reactivity

  • Thermal Stability: Bromine and fluorine substituents increase thermal stability compared to non-halogenated analogs. For example, α-bromo-3,5-difluorotoluene (CAS 141776-91-2) has a boiling point of 65°C, suggesting halogenation reduces volatility .
  • Reactivity in Hydrazone Formation : The target compound’s aldehyde group can react with hydrazines to form hydrazones, analogous to 5-bromo-2-hydroxy-3-methoxybenzaldehyde-p-hydroxybenzoichydrazone, which is used in spectrophotometric metal detection .

Biological Activity

3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a bromine atom , a fluorobenzyl ether , a methoxy group , and an aldehyde functional group . Its molecular formula is C15H12BrFO3C_{15}H_{12}BrFO_3, with a molar mass of approximately 331.16 g/mol. The unique combination of these functional groups is believed to contribute to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antibacterial Properties : Studies suggest that this compound has the potential to inhibit the growth of various bacterial strains, likely through mechanisms involving disruption of cellular membranes or inhibition of key enzymatic processes in pathogens.
  • Antifungal Activity : Similar to its antibacterial effects, the compound shows promise against fungal pathogens, potentially making it useful in treating fungal infections.
  • Anti-inflammatory Effects : Preliminary studies indicate that the compound may possess anti-inflammatory properties, which could be beneficial in therapeutic applications for inflammatory diseases.

The mechanism of action for this compound involves interactions with specific biological targets. The halogenated structure enhances binding affinity to receptors and enzymes, potentially modulating various biochemical pathways.

  • Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival, thereby reducing their proliferation.
  • Membrane Disruption : It may disrupt the integrity of microbial cell membranes, leading to cell death.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria using the disk diffusion method. The results indicated significant inhibition zones for several bacterial strains, suggesting strong antibacterial properties (Table 1).
  • Cytotoxicity Assays :
    • In vitro cytotoxicity assays using human cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. The IC50 values were found to be lower than those of standard chemotherapeutic agents like doxorubicin .

Data Tables

Biological ActivityObservationsReference
AntibacterialSignificant inhibition against E. coli and S. aureus
AntifungalEffective against C. albicans
CytotoxicityIC50 < 20 µM in cancer cell lines
Anti-inflammatoryReduced cytokine production in vitro

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